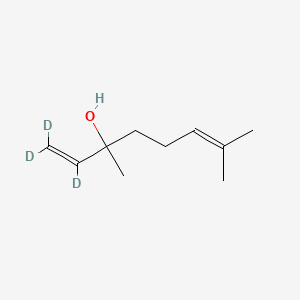
4-(3-Chloro-5-fluorophenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1237749-88-0 . It has a molecular weight of 231.66 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-(3-Chloro-5-fluorophenyl)benzonitrile” is 1S/C13H7ClFN/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-7H . The InChI key is MIDWMQUVIBOKEL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular formula of “4-(3-Chloro-5-fluorophenyl)benzonitrile” is C13H7ClFN . It has a molecular weight of 231.66 .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound used in the synthesis of various other compounds .
- Method of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these reactions would also depend on the specific reaction conditions and the other reagents used .
-
Agrochemical and Pharmaceutical Industries
- Application : A paper discusses the synthesis and applications of trifluoromethylpyridines, which could potentially involve “4-(3-Chloro-5-fluorophenyl)benzonitrile”, in the agrochemical and pharmaceutical industries .
- Method of Application : The paper provides an overview of the synthesis and applications of trifluoromethylpyridines and its derivatives .
- Results : The paper mentions that several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Material Science
- Application : This compound could potentially be used in the field of material science .
- Method of Application : The specific methods of application would depend on the particular material being synthesized and its intended use .
- Results : The outcomes would vary based on the specific material and its properties .
-
Chromatography
- Application : “4-(3-Chloro-5-fluorophenyl)benzonitrile” could potentially be used in chromatography, a laboratory technique for the separation of a mixture .
- Method of Application : In chromatography, this compound could be used as a stationary phase or as a part of the mobile phase, depending on the specific type of chromatography being used .
- Results : The results would depend on the specific mixture being separated and the type of chromatography used .
-
Bulk Custom Synthesis
-
Pharmaceuticals
- Application : A review discusses the synthesis and applications of trifluoromethylpyridines, which could potentially involve “4-(3-Chloro-5-fluorophenyl)benzonitrile”, in the pharmaceutical industry .
- Method of Application : The review provides an overview of the synthesis and applications of trifluoromethylpyridines and its derivatives .
- Results : The review mentions that several trifluoromethylpyridine derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDWMQUVIBOKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742686 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)benzonitrile | |
CAS RN |
1237749-88-0 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)


![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)


![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)